Boc-NH-PEG15-azide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-NH-PEG15-azide is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The synthesis typically involves the following steps:
Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group.
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The reaction conditions are optimized to achieve reproducible results and maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Boc-NH-PEG15-azide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne group without the need for a catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and sodium ascorbate, in an aqueous or organic solvent.
SPAAC: Does not require a catalyst but involves strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Major Products Formed
Scientific Research Applications
Boc-NH-PEG15-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the study of protein-protein interactions and the identification of novel therapeutic targets.
Industry: Used in the development of advanced materials and drug delivery systems .
Mechanism of Action
Boc-NH-PEG15-azide functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG15-azide: Another PEG-based PROTAC linker with similar properties and applications.
Boc-NH-PEG12-azide: A shorter PEG-based linker used in PROTAC synthesis.
Boc-NH-PEG24-azide: A longer PEG-based linker used in PROTAC synthesis .
Uniqueness
Boc-NH-PEG15-azide is unique due to its optimal length, which provides a balance between flexibility and stability in PROTAC synthesis. Its azide group allows for efficient click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H74N4O17/c1-37(2,3)58-36(42)39-4-6-43-8-10-45-12-14-47-16-18-49-20-22-51-24-26-53-28-30-55-32-34-57-35-33-56-31-29-54-27-25-52-23-21-50-19-17-48-15-13-46-11-9-44-7-5-40-41-38/h4-35H2,1-3H3,(H,39,42) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYQESLQWKQGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H74N4O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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